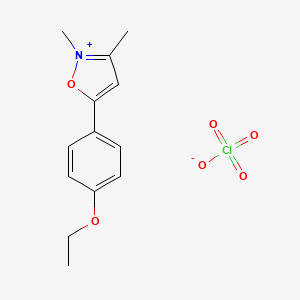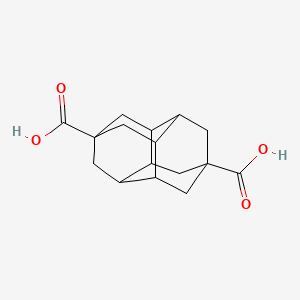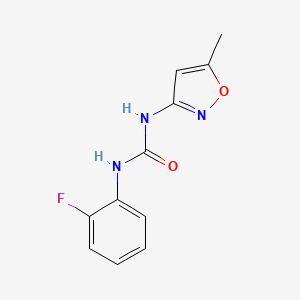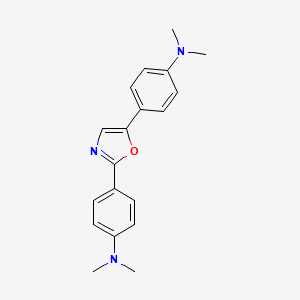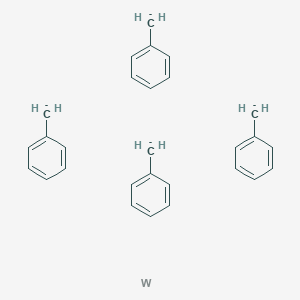
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is a chemical compound that features a morpholine ring substituted with a 1,5-dioxo-5-phenylpentyl group. Morpholine itself is an organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups . The compound is known for its applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- typically involves the reaction of morpholine with a suitable precursor that introduces the 1,5-dioxo-5-phenylpentyl group. One common method involves the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with a phenyl-substituted pentanone under controlled conditions .
Industrial Production Methods
Industrial production of morpholine generally involves the dehydration of diethanolamine using concentrated sulfuric acid. This process is efficient and yields high-purity morpholine, which can then be further reacted to introduce the desired substituents .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber, optical brighteners, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- involves its interaction with specific molecular targets. For instance, morpholine derivatives like amorolfine inhibit fungal enzymes such as D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylenimide oxide
- 1,4-Oxazinane
- Tetrahydro-1,4-oxazine
- Diethylene imidoxide
- Diethylene oximide
- Tetrahydro-p-oxazine
Uniqueness
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it exhibits enhanced stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
56122-40-8 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-morpholin-4-yl-5-phenylpentane-1,5-dione |
InChI |
InChI=1S/C15H19NO3/c17-14(13-5-2-1-3-6-13)7-4-8-15(18)16-9-11-19-12-10-16/h1-3,5-6H,4,7-12H2 |
Clé InChI |
VDOJMXMOAYFIJL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CCCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


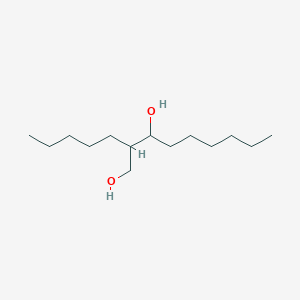
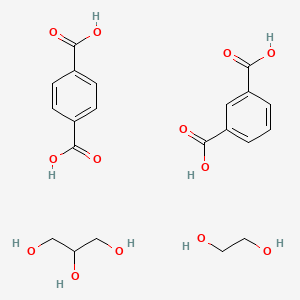
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
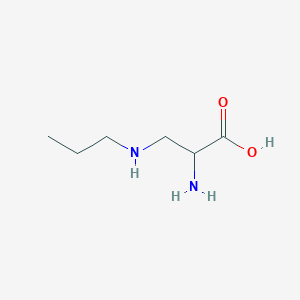
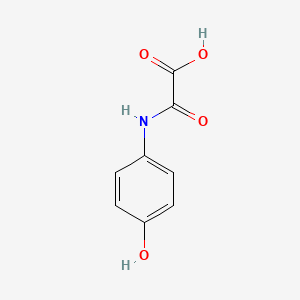
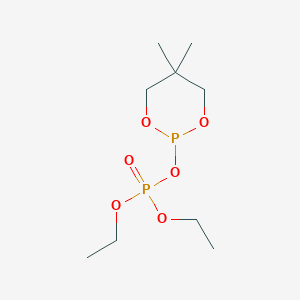
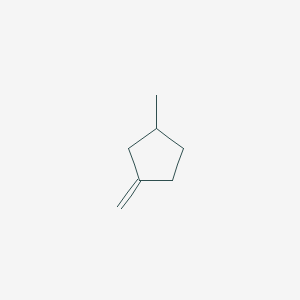
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

